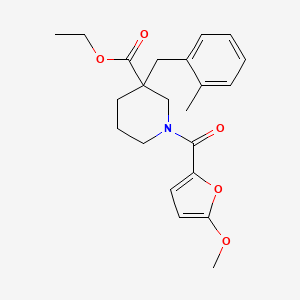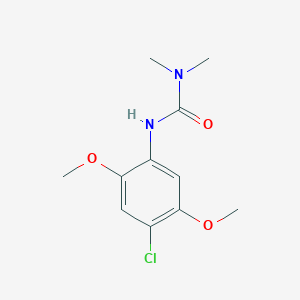
ethyl 1-(5-methoxy-2-furoyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(5-methoxy-2-furoyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate, also known as Furanone C-30, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of ethyl 1-(5-methoxy-2-furoyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate C-30 involves the inhibition of quorum sensing signaling molecules, such as N-acyl homoserine lactones (AHLs), which are essential for bacterial communication and virulence factor production. This compound C-30 binds to AHLs and prevents them from binding to their receptors, thereby inhibiting the downstream signaling pathways that lead to virulence factor production.
Biochemical and Physiological Effects
This compound C-30 has been shown to have various biochemical and physiological effects, including the inhibition of biofilm formation, the reduction of bacterial motility, and the modulation of host immune responses. These effects are likely mediated through the inhibition of quorum sensing signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 1-(5-methoxy-2-furoyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate C-30 in lab experiments is its specificity for quorum sensing signaling pathways, which allows for the targeted inhibition of bacterial virulence factors without affecting bacterial growth or viability. However, this compound C-30 may have limited efficacy against certain bacterial species or in certain experimental conditions, and further research is needed to optimize its use in different settings.
Direcciones Futuras
There are many potential future directions for research on ethyl 1-(5-methoxy-2-furoyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate C-30, including the development of new analogs with improved efficacy or specificity, the investigation of its potential applications in different bacterial species or in vivo models, and the exploration of its interactions with host immune cells and other host factors. Additionally, this compound C-30 may have potential applications in other fields, such as agriculture or environmental science, where quorum sensing plays an important role in microbial ecology.
Métodos De Síntesis
Ethyl 1-(5-methoxy-2-furoyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate C-30 can be synthesized through a multistep process that involves the reaction of 5-methoxy-2-furoic acid with 2-methylbenzylamine, followed by the addition of ethyl chloroformate and piperidine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 1-(5-methoxy-2-furoyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate C-30 has been found to have various potential applications in scientific research. One of its most promising uses is as a quorum sensing inhibitor, which is a type of molecule that disrupts bacterial communication and can be used to prevent or treat bacterial infections. This compound C-30 has been shown to inhibit the production of virulence factors in various bacterial species, including Pseudomonas aeruginosa, which is a common cause of hospital-acquired infections.
Propiedades
IUPAC Name |
ethyl 1-(5-methoxyfuran-2-carbonyl)-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-4-27-21(25)22(14-17-9-6-5-8-16(17)2)12-7-13-23(15-22)20(24)18-10-11-19(26-3)28-18/h5-6,8-11H,4,7,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHLLGPLVKBBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=CC=C(O2)OC)CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B5002362.png)
![N-[2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5002370.png)
![methyl 4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5002375.png)
![5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B5002384.png)
![17-(1,3-benzodioxol-5-yl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5002387.png)
![3-{[(3-bromophenyl)amino]methyl}-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5002394.png)

![1-(3-methyl-2-buten-1-yl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5002400.png)

![6-methyl-5-[5-(5-methyl-2-phenyl-3-furyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5002429.png)

![methyl 3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5002451.png)
![N-[2-(2-chlorophenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5002456.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5002466.png)